molecular formula C4H2O5-2 B090230 Oxalacetate CAS No. 149-63-3

Oxalacetate

Cat. No.: B090230
CAS No.: 149-63-3
M. Wt: 130.06 g/mol
InChI Key: KHPXUQMNIQBQEV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Oxaloacetate(2-) is a C4-dicarboxylate resuting from deprotonation of both carboxy groups of oxaloacetic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a C4-dicarboxylate and an oxo dicarboxylic acid dianion. It derives from a succinate(2-). It is a conjugate base of an oxaloacetic acid.

Properties

CAS No.

149-63-3

Molecular Formula

C4H2O5-2

Molecular Weight

130.06 g/mol

IUPAC Name

2-oxobutanedioate

InChI

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-2

InChI Key

KHPXUQMNIQBQEV-UHFFFAOYSA-L

SMILES

C(C(=O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C(=O)C(=O)[O-])C(=O)[O-]

Synonyms

2-OXOBUTANEDIOIC ACID

Origin of Product

United States

Synthesis routes and methods

Procedure details

reaction of aspartate and α-ketoglutarate in the presence of a suitable transaminase 1 to give oxalacetate and glutamate and
Name
aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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